4-Aminoquinoline-7-carboxamide
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Overview
Description
4-Aminoquinoline-7-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention for its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoquinoline-7-carboxamide typically involves the functionalization of the quinoline ring. One common method is the reaction of 4-chloroquinoline with an amine under specific conditions to introduce the amino group at the 4-position. This can be followed by carboxylation to introduce the carboxamide group at the 7-position. The reaction conditions often involve the use of catalysts and solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Aminoquinoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroquinoline derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds .
Scientific Research Applications
4-Aminoquinoline-7-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as an antimalarial agent, similar to other 4-aminoquinoline derivatives like chloroquine and amodiaquine
Medicine: Research has explored its potential therapeutic effects, including anti-inflammatory and anticancer properties
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Aminoquinoline-7-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to heme, inhibiting heme polymerase activity, which is crucial for the survival of certain parasites like Plasmodium falciparum.
Pathways Involved: By inhibiting heme polymerase, the compound prevents the detoxification of free heme, leading to the accumulation of toxic heme and the death of the parasite.
Comparison with Similar Compounds
Chloroquine: Another 4-aminoquinoline derivative used as an antimalarial drug.
Amodiaquine: Known for its effectiveness against chloroquine-resistant strains of Plasmodium falciparum.
Piperaquine: A related compound with similar antimalarial properties.
Uniqueness: 4-Aminoquinoline-7-carboxamide is unique due to its specific functional groups that allow for diverse chemical reactions and potential therapeutic applications. Its ability to undergo various modifications makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C10H9N3O |
---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
4-aminoquinoline-7-carboxamide |
InChI |
InChI=1S/C10H9N3O/c11-8-3-4-13-9-5-6(10(12)14)1-2-7(8)9/h1-5H,(H2,11,13)(H2,12,14) |
InChI Key |
DRNOUAUANPKLON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1C(=O)N)N |
Origin of Product |
United States |
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